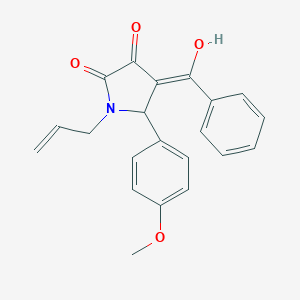![molecular formula C22H17FN2O2S B282627 N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide, commonly known as BF-1, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. BF-1 is a benzamide derivative that has been shown to exhibit promising properties in terms of its mechanism of action and physiological effects, making it a valuable tool for scientific research.
Mecanismo De Acción
BF-1 exerts its effects by binding to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. BF-1 has also been shown to bind to certain receptors, such as the dopamine transporter, which plays a role in the regulation of mood and behavior.
Biochemical and Physiological Effects
BF-1 has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. BF-1 has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, BF-1 has been shown to bind to the dopamine transporter, which is involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-1 has several advantages as a tool for scientific research. It exhibits potent inhibitory effects on certain enzymes and receptors, making it a valuable tool for drug discovery and development. Additionally, BF-1 has been shown to be a fluorescent probe, making it useful for imaging studies. However, there are also limitations to the use of BF-1 in lab experiments. Its effects may be specific to certain targets, and its efficacy may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of BF-1. One potential area of research is the development of BF-1 as a therapeutic agent for the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, BF-1 could be further studied as a tool for investigating the mechanisms of certain physiological processes, such as neurotransmitter regulation and acid-base balance. Finally, the synthesis and purification methods for BF-1 could be further optimized to improve its efficacy and reduce its cost.
Métodos De Síntesis
BF-1 is synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitrophenol with 2-aminobenzothiazole to form a key intermediate, which is then reacted with 3-fluorobenzoyl chloride to obtain the final product. The process involves several purification steps and yields a high-purity product that can be used for various applications.
Aplicaciones Científicas De Investigación
BF-1 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a valuable tool for drug discovery and development. BF-1 has also been used as a fluorescent probe for imaging studies, as well as a tool for investigating the mechanisms of certain physiological processes.
Propiedades
Fórmula molecular |
C22H17FN2O2S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H17FN2O2S/c1-14-11-17(27-13-21-24-19-7-2-3-8-20(19)28-21)9-10-18(14)25-22(26)15-5-4-6-16(23)12-15/h2-12H,13H2,1H3,(H,25,26) |
Clave InChI |
ZHBRNIVUQHAENT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)


![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282576.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282577.png)